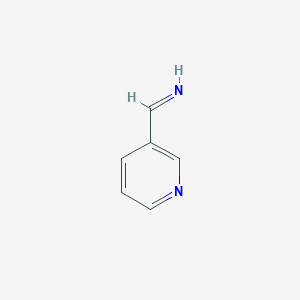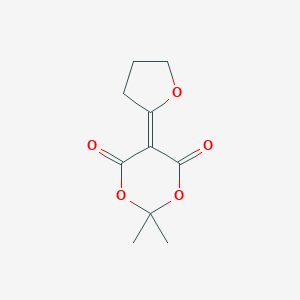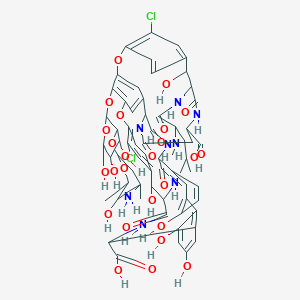
Vancomycine CDP-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a tricyclic glycopeptide antibiotic. Vancomycin CDP-1 is formed by the hydrolytic loss of ammonia from vancomycin, resulting in a compound with two carboxyl groups. Unlike vancomycin, Vancomycin CDP-1 is biologically inactive .
Applications De Recherche Scientifique
Vancomycin CDP-1 has several scientific research applications:
Biology: Although biologically inactive, Vancomycin CDP-1 serves as a model compound for studying the degradation pathways of glycopeptide antibiotics.
Industry: Vancomycin CDP-1 is used in the development of new chiral separation techniques and materials.
Mécanisme D'action
Target of Action
Vancomycin CDP-1 is a biologically inactive crystalline degradation product of Vancomycin . The primary target of Vancomycin is the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria . By binding to these termini, Vancomycin prevents their incorporation into the bacterial cell wall . This interaction is crucial for the antibacterial activity of Vancomycin .
Mode of Action
Vancomycin works by inhibiting cell wall synthesis in bacteria . It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathway affected by Vancomycin involves the synthesis of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall precursor units, Vancomycin prevents these units from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Vancomycin is a large glycopeptide compound with a complex pharmacokinetic profile, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The binding of Vancomycin to protein has been reported to range from 10% to 50% .
Result of Action
As Vancomycin CDP-1 is a biologically inactive degradation product of Vancomycin It has been found that cdp-1 can cross-react with anti-vancomycin antibodies, leading to high results, especially in patients with kidney injury .
Action Environment
The stability of Vancomycin and its degradation products can be influenced by the environment. For instance, a stable, ready-to-use, room-temperature aqueous solution of Vancomycin has been developed, where Trp inhibits CDP-1 degradation products by forming noncovalent, reversible, and dissociable molecular complexes via hydrophobic interaction with Vancomycin . This suggests that the action, efficacy, and stability of Vancomycin and its degradation products can be influenced by factors such as temperature and the presence of other compounds .
Méthodes De Préparation
Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia, leading to the formation of two crystalline degradation products, CDP-1-M and CDP-1-m . The reaction conditions typically involve aqueous solutions and controlled pH levels to facilitate the hydrolysis. Industrial production methods focus on optimizing these conditions to ensure high yield and purity of Vancomycin CDP-1 .
Analyse Des Réactions Chimiques
Vancomycin CDP-1 undergoes various chemical reactions, including:
Oxidation: Vancomycin CDP-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Vancomycin CDP-1 into reduced forms, although these are less common.
Substitution: Substitution reactions involving Vancomycin CDP-1 can occur, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Vancomycin CDP-1 is structurally similar to vancomycin but differs in its biological activity. Similar compounds include:
Vancomycin: The parent compound, which is biologically active and used as an antibiotic.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different structure.
Ristocetin A: A glycopeptide antibiotic with primary amine groups, unlike the secondary amine functionality in vancomycin. Vancomycin CDP-1 is unique due to its formation through hydrolytic degradation and its use in chiral separation techniques.
Propriétés
IUPAC Name |
49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMARHJAPWBNFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74Cl2N8O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55598-85-1 |
Source


|
| Record name | Vancomycin CDP-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
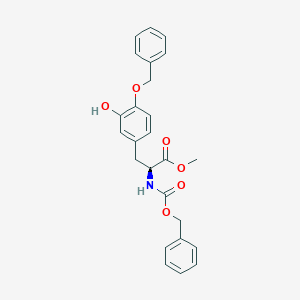



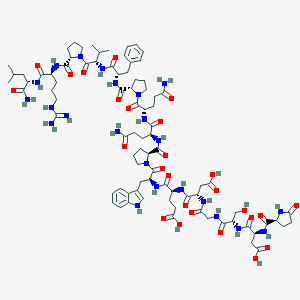

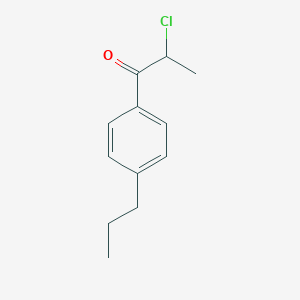
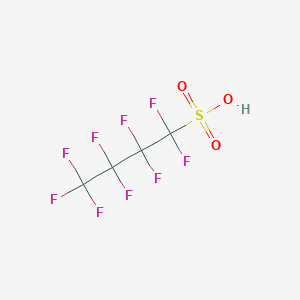
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
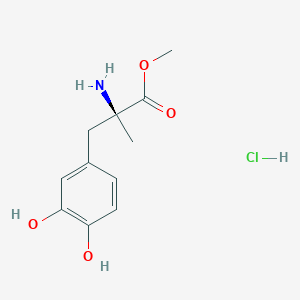
![n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt](/img/structure/B139601.png)
